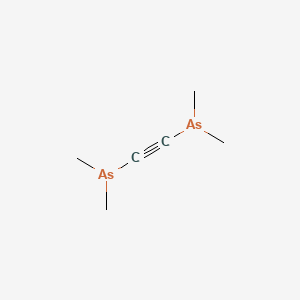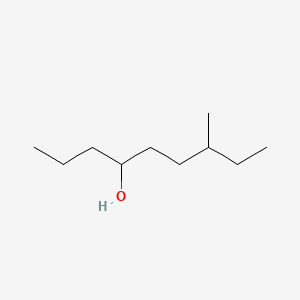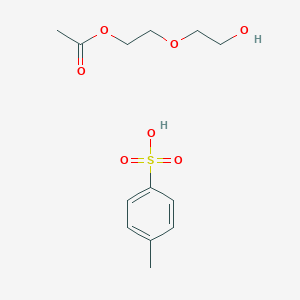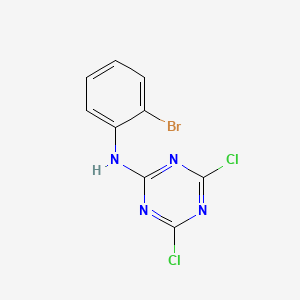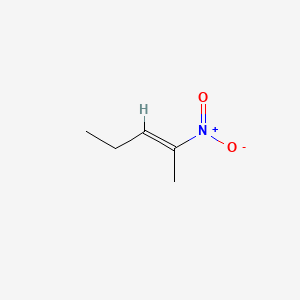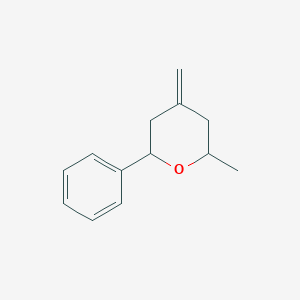
2H-Pyran, tetrahydro-2-methyl-4-methylene-6-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran, tetrahydro-2-methyl-4-methylene-6-phenyl- is an organic compound that belongs to the class of heterocyclic compounds known as pyrans. Pyrans are six-membered rings containing one oxygen atom and five carbon atoms. This specific compound is characterized by its tetrahydro structure, which means it is fully saturated with hydrogen atoms, and it has a phenyl group attached to the sixth carbon atom. The presence of a methylene group at the fourth position and a methyl group at the second position further distinguishes this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-2-methyl-4-methylene-6-phenyl- can be achieved through various methods. One common approach involves the reaction of benzaldehyde dimethyl acetal with a silane compound, such as trimethylsilylmethyl-3-butenyl ether . This reaction typically requires the presence of a catalyst and specific reaction conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran, tetrahydro-2-methyl-4-methylene-6-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2H-Pyran, tetrahydro-2-methyl-4-methylene-6-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 2H-Pyran, tetrahydro-2-methyl-4-methylene-6-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran: A simpler analog with a six-membered ring containing one oxygen atom and five carbon atoms.
2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-: Another related compound with a different substitution pattern.
Uniqueness
2H-Pyran, tetrahydro-2-methyl-4-methylene-6-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the phenyl group and the methylene group at specific positions makes it a valuable compound for various applications, distinguishing it from other pyran derivatives.
Eigenschaften
CAS-Nummer |
30310-41-9 |
|---|---|
Molekularformel |
C13H16O |
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
2-methyl-4-methylidene-6-phenyloxane |
InChI |
InChI=1S/C13H16O/c1-10-8-11(2)14-13(9-10)12-6-4-3-5-7-12/h3-7,11,13H,1,8-9H2,2H3 |
InChI-Schlüssel |
GXXCNAPXUOUUFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=C)CC(O1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbamic acid, [(phenylamino)thioxomethyl]-, ethyl ester](/img/structure/B14687887.png)


